molecular formula C15H13ClN2O3 B13875358 Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate

Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate

Cat. No.: B13875358
M. Wt: 304.73 g/mol
InChI Key: FLWYFVYWJUDILP-UHFFFAOYSA-N
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Description

Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate is an organic compound that features a pyridine ring substituted with a chlorine atom and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-methylbenzoic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The esterification process is carried out using methanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the pyridine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloropyridine-2-carboxylate: Similar in structure but lacks the benzoate ester group.

    2-Chloropyridine-3-carboxylic acid: Another chlorinated pyridine derivative with different functional groups.

Uniqueness

Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate

InChI

InChI=1S/C15H13ClN2O3/c1-9-3-5-11(15(20)21-2)13(7-9)18-14(19)12-6-4-10(16)8-17-12/h3-8H,1-2H3,(H,18,19)

InChI Key

FLWYFVYWJUDILP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

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